1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
Description
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core substituted with a 4-(2-cyclohexylacetamido)benzyl group at the 1-position and a 2-methoxyphenyl carboxamide moiety at the 4-position.
Properties
IUPAC Name |
1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-33-24-10-6-5-9-22(24)29-26(32)23-17-30(18-27-23)16-20-11-13-21(14-12-20)28-25(31)15-19-7-3-2-4-8-19/h5-6,9-14,17-19H,2-4,7-8,15-16H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWRGTRNGRVPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the cyclohexylacetamido moiety. Common reagents used in these reactions include cyclohexylamine, benzyl chloride, and methoxyphenyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole positions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Heterocycle and Substitutions
- Target Compound : The imidazole core distinguishes it from benzimidazole derivatives (e.g., ’s 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide), which exhibit enhanced aromaticity and planarity due to the fused benzene ring .
- The 2-methoxyphenyl carboxamide moiety is common in receptor-targeting compounds (e.g., LY303870 in ), where methoxy groups enhance binding to aromatic residues in protein pockets .
Molecular Weight and LogP
- Target Compound : Estimated molecular weight ≈ 490–510 g/mol (based on structural analogs). The cyclohexyl group likely increases LogP, suggesting higher lipophilicity than analogs with smaller alkyl chains (e.g., ’s compound: MW 449.5 g/mol) .
Comparison Table :
Pharmacological Potential
Binding and Selectivity
Bioavailability Predictions
- Compared to ’s Compound 5g (MW 297), the target’s higher molecular weight and lipophilicity may reduce aqueous solubility but improve blood-brain barrier penetration .
Q & A
Q. What are the critical synthetic steps and conditions for preparing this compound?
Answer: The synthesis involves three key stages:
Amide Coupling : React 2-cyclohexylacetic acid with 4-aminobenzyl chloride using HATU/DIPEA in DMF at 0–5°C to form the benzylacetamido intermediate.
Imidazole Formation : Cyclize the intermediate with N-(2-methoxyphenyl)carbamoyl chloride under reflux in THF (12 hours).
Purification : Isolate the product via silica gel chromatography (hexane:ethyl acetate, 7:3) and confirm purity (>95%) by HPLC .
Q. Critical Parameters :
- Anhydrous conditions during coupling to prevent hydrolysis.
- Strict temperature control during cyclization to avoid side products.
Q. Which analytical techniques are essential for structural validation?
Answer:
- NMR Spectroscopy : ¹H (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and imidazole carbons .
- HRMS : Exact mass calculated for C₂₈H₃₂N₄O₃ [M+H]⁺: 497.2543 (observed: 497.2545, Δ 0.4 ppm) .
- HPLC : C18 column (acetonitrile/water, 70:30) with retention time 8.2 ± 0.3 minutes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer: Design Strategy :
- Substituent Variation :
- Benzyl Group : Replace cyclohexyl with cyclopentyl to assess steric effects.
- Methoxyphenyl : Test ortho/para isomers for electronic influence.
Q. Assays :
- Kinase Inhibition : Measure IC₅₀ against EGFR and VEGFR2 using ADP-Glo™ assays.
- Cytotoxicity : Evaluate in MCF-7 and A549 cells via MTT (72-hour exposure).
Q. Example SAR Data :
| Modification | EGFR IC₅₀ (nM) | Solubility (µM) |
|---|---|---|
| Parent (2-methoxyphenyl) | 48 ± 3 | 12.5 ± 0.8 |
| 4-Methoxyphenyl analog | 35 ± 2 | 8.9 ± 0.6 |
| Cyclopentyl substitution | 112 ± 9 | 18.9 ± 1.1 |
| Data adapted from analogous imidazole derivatives . |
Q. How to resolve contradictions in reported biological activity data?
Answer: Root Cause Analysis :
- Compound Integrity : Re-analyze batches via LC-MS to detect trace impurities (e.g., dehalogenated byproducts).
- Assay Variability : Standardize protocols (e.g., cell passage number, serum-free media for kinase assays).
Case Study :
Inconsistent cytotoxicity (e.g., IC₅₀ ranging 10–50 µM) may arise from residual DMF in samples. Replace with DMSO and re-test .
Q. What computational approaches predict binding modes to kinase targets?
Answer: Methodology :
Docking : Use AutoDock Vina with EGFR (PDB: 1M17). Key interactions:
- Carboxamide hydrogen bonds with Thr766.
- Imidazole π-stacking with Phe723.
MD Simulations : Run 100 ns GROMACS trajectories to assess stability of the binding pose.
Validation : Compare predicted ΔG (-9.2 kcal/mol) with experimental Kd (28 nM) .
Q. How to evaluate metabolic stability in preclinical models?
Answer:
Q. What strategies improve aqueous solubility for in vivo studies?
Answer:
Q. How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells (10 µM, 2 hours). Monitor EGFR stabilization via Western blot.
- Knockdown Controls : siRNA-mediated EGFR silencing reduces compound efficacy (e.g., IC₅₀ shifts from 48 nM to >1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
